molecular formula C17H23NO4 B8726446 Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate

Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate

Cat. No.: B8726446
M. Wt: 305.4 g/mol
InChI Key: WSZCRQMCENUXQS-UHFFFAOYSA-N
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Description

Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate is an organic compound with a complex structure. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate typically involves the reaction of 1-amino-cyclobutanecarboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the Boc-protected amino acid. The benzyl ester is then introduced by reacting the Boc-protected amino acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site during chemical synthesis. The compound can be selectively deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-1-aminocyclobutanecarboxylic acid
  • 1-tert-Butoxycarbonylamino-cyclopentanecarboxylic acid
  • N-Boc-cycloleucine

Uniqueness

Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate is unique due to its specific structure, which combines the Boc-protected amino group with a cyclobutane ring and a benzyl ester. This combination provides distinct reactivity and stability, making it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

benzyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-17(10-7-11-17)14(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,20)

InChI Key

WSZCRQMCENUXQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.0 g N-Boc-1-aminocyclobutane carboxylic acid in 100 ml dichloromethane were added 2.1 g EDC, 1.4 g DMAP, 2.2 ml pyridine and 4.8 ml benzyl alcohol. After stirring for 16 h the mixture was diluted with dichloromethane and washed with 0.1 M HCl and saturated aqueous NaHCO3. The crude product obtained after evaporation of the solvent was purified by chromatography on silica using heptane/ethyl acetate 2/1 as eluent.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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